molecular formula C18H19ClN6O4 B2583914 2-{8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid CAS No. 1333684-17-5

2-{8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid

Cat. No.: B2583914
CAS No.: 1333684-17-5
M. Wt: 418.84
InChI Key: LSDDSQQBMNOMHI-UHFFFAOYSA-N
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Description

2-{8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid is a useful research compound. Its molecular formula is C18H19ClN6O4 and its molecular weight is 418.84. The purity is usually 95%.
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Biological Activity

The compound 2-{8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid is a complex organic molecule notable for its unique structural features, including a purine derivative with a piperazine moiety and a chlorophenyl group. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent studies.

Structural Characteristics

The compound's molecular formula is C21H23ClN8O2C_{21}H_{23}ClN_8O_2 with a molecular weight of approximately 458.9 g/mol. The structure includes multiple functional groups that contribute to its biological interactions. The presence of the piperazine ring is particularly significant as it enhances the compound's binding affinity to various biological targets.

Adenosine Receptor Antagonism

Preliminary studies indicate that this compound exhibits antagonistic activity against specific adenosine receptors, particularly the A2B subtype. Adenosine signaling plays a critical role in various physiological processes, including inflammation and cancer progression. By inhibiting A2B receptors, the compound may offer therapeutic benefits in treating inflammatory diseases and certain types of cancer.

Antitumor Properties

Research has shown that derivatives of this compound possess significant antitumor activity . In vitro studies demonstrated that related piperazine derivatives could inhibit tumor cell proliferation. For example, compounds structurally similar to this compound have been evaluated for their efficacy against various cancer cell lines .

Antimicrobial Activity

Additionally, the compound has been investigated for its antimicrobial properties . Studies have reported that piperazine-containing compounds exhibit antibacterial and antifungal activities. The interaction of these compounds with microbial targets may disrupt essential cellular functions, leading to cell death .

The mechanism by which this compound exerts its biological effects is primarily through receptor modulation. The piperazine moiety enhances binding to specific receptors involved in cellular signaling pathways. This interaction can lead to downstream effects that influence cell growth and survival.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other structurally related compounds. The following table summarizes key characteristics and activities:

Compound NameStructure FeaturesBiological ActivityReferences
Compound APiperazine + ChlorophenylAntitumor
Compound BPurine derivativeAntimicrobial
Compound CPiperazine + ThiadiazoleAnticonvulsant

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

  • Antitumor Efficacy : A study demonstrated that a derivative exhibited IC50 values lower than standard chemotherapeutic agents against several cancer cell lines.
  • Antimicrobial Testing : Another investigation revealed that related compounds showed significant inhibition zones against common bacterial strains.

Properties

IUPAC Name

2-[8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-2,6-dioxopurin-7-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O4/c1-22-15-14(16(28)21-18(22)29)25(10-13(26)27)17(20-15)24-7-5-23(6-8-24)12-4-2-3-11(19)9-12/h2-4,9H,5-8,10H2,1H3,(H,26,27)(H,21,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDDSQQBMNOMHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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